3-Chloro-5-cyanobenzoic acid

Vue d'ensemble

Description

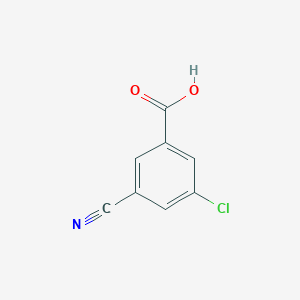

3-Chloro-5-cyanobenzoic acid is a chemical compound with the CAS Number: 327056-71-3 . It has a molecular weight of 181.58 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

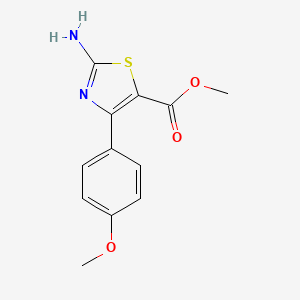

The InChI code for this compound is1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) . This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique

Organic Synthesis and Material Science

3-Chloro-5-cyanobenzoic acid and its derivatives are utilized in organic synthesis, contributing to the development of novel compounds with potential applications in various industries. For instance, the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes using an efficient polymer-supported catalyst showcases the compound's role in creating structures with significant antiviral activity (Naidu et al., 2012). Another example includes the synthesis of polymerizable benzoic acid derivatives, which form liquid-crystalline complexes with potential applications in materials science (Kishikawa et al., 2008).

Environmental Chemistry

The compound's derivatives also play a role in environmental chemistry, particularly in understanding the behavior of chlorinated organic compounds in water treatment processes. Studies on the relationship between chlorine consumption and by-products formation provide insights into how compounds like this compound and its analogs react in water treatment scenarios, which is crucial for improving the safety and efficiency of drinking water disinfection processes (Chang et al., 2006).

Advanced Materials

In the realm of advanced materials, the synthesis and characterization of complexes and polymers derived from benzoic acid derivatives, including those related to this compound, highlight their potential in creating new materials with unique properties. For example, the fixation of multilayered structures of liquid-crystalline complexes and the investigation of their stability and removal processes offer valuable information for the development of nanomaterials and coatings (Kishikawa et al., 2008).

Safety and Hazards

The safety information for 3-Chloro-5-cyanobenzoic acid indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Mécanisme D'action

Target of Action

It’s known that benzoic acid derivatives can act by mimicking auxin effects or inhibiting the assembly of microtubules .

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

3-Chloro-5-cyanobenzoic acid appears to affect the antioxidant and energy metabolism pathways in maize seedlings . It increases the generation of reactive oxygen species (ROS), stimulating the activities of peroxidase, catalase, and superoxide dismutase in roots . It also influences respiration, evident by increases in potassium cyanide (KCN)-sensitive and salicylhydroxamic acid (SHAM) respiration in the root apexes .

Result of Action

This compound reduces the growth of maize seedlings through the induction of oxidative stress . The ATP contents were up to 2-fold greater in the treated roots than in the control roots .

Analyse Biochimique

Biochemical Properties

3-Chloro-5-cyanobenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to altered cellular redox states . The compound’s structure allows it to bind to active sites of enzymes, affecting their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can induce oxidative stress, leading to changes in the expression of genes related to antioxidant defenses . Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and potential cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For instance, the compound may influence pathways related to oxidative stress and energy metabolism, thereby altering the balance of reactive oxygen species and ATP production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound can affect its interactions with target biomolecules and its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . The precise localization of this compound can determine its interactions with specific biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

3-chloro-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZBPYYWJAVBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620511 | |

| Record name | 3-Chloro-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-71-3 | |

| Record name | 3-Chloro-5-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)

![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)

![ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1603450.png)